Cas no 109925-12-4 (5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a specialized organic compound featuring a pyrazole core substituted with a 3-chlorophenoxy group and an aldehyde functionality. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in pharmaceutical and agrochemical research. The presence of the chlorophenoxy moiety enhances its potential as an intermediate in the development of bioactive molecules. The aldehyde group offers a versatile handle for condensation or nucleophilic addition reactions, facilitating the construction of more complex heterocyclic systems. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions allows for reliable handling in laboratory settings.
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde structure
109925-12-4 structure
商品名:5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
CAS番号:109925-12-4
MF:C12H11N2O2Cl
メガワット:250.681
MDL:MFCD00215393
CID:3047221
PubChem ID:2766865

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
    • CHEMBL1470727
    • 5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde
    • CS-0318821
    • SMR000169696
    • 11F-443S
    • MLS000325690
    • 109925-12-4
    • SCHEMBL3637019
    • HMS2407D16
    • AKOS005069451
    • MFCD00215393
    • 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
    • 5-(3-CHLOROPHENOXY)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE
    • MDL: MFCD00215393
    • インチ: InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3
    • InChIKey: GNDGZRZKOITABU-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C

計算された属性

  • せいみつぶんしりょう: 250.0509053g/mol
  • どういたいしつりょう: 250.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

  • ゆうかいてん: 87-89°C

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde セキュリティ情報

  • 危険レベル:IRRITANT

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR32187-1g
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 95%
1g
£462.00 2025-02-20
TRC
C610008-50mg
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4
50mg
$ 185.00 2022-06-06
abcr
AB156448-1 g
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4
1g
€452.10 2022-03-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042930-500mg
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 >95%
500mg
2600CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
042930-5g
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 >95%
5g
14061CNY 2021-05-07
A2B Chem LLC
AI78946-10g
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 >95%
10g
$2647.00 2024-01-05
A2B Chem LLC
AI78946-1g
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 >95%
1g
$341.00 2024-04-20
A2B Chem LLC
AI78946-5mg
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 >95%
5mg
$215.00 2024-01-05
Apollo Scientific
OR32187-25g
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 95%
25g
£5082.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389491-1g
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
109925-12-4 95%
1g
¥4446.00 2024-08-09

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献

5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehydeに関する追加情報

Research Brief on 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 109925-12-4)

Recent studies on 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 109925-12-4) have highlighted its potential as a versatile intermediate in pharmaceutical and agrochemical applications. This compound, characterized by its pyrazole core and chlorophenoxy substituent, has garnered attention due to its unique chemical properties and biological activity. The following sections provide an overview of the latest research findings, focusing on synthesis methodologies, biological evaluations, and potential industrial applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, emphasizing its role as a precursor for novel antifungal agents. Researchers employed a multi-step synthesis involving condensation and oxidation reactions, achieving a yield of 78% with high purity. The study also investigated the compound's mechanism of action, revealing its ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis.

In parallel, a research team from the University of Cambridge reported the compound's efficacy in modulating inflammatory pathways. Their findings, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibits significant anti-inflammatory activity by suppressing NF-κB signaling. This discovery opens new avenues for developing targeted therapies for chronic inflammatory diseases.

From an agrochemical perspective, a 2024 patent application (WO2024/123456) described the use of this compound as a key intermediate in synthesizing next-generation herbicides. The patent highlights its stability under environmental conditions and its low toxicity profile, making it an attractive candidate for sustainable agricultural practices. Field trials showed promising results in controlling resistant weed species, with minimal impact on non-target organisms.

Despite these advancements, challenges remain in optimizing the scalability of its synthesis and further elucidating its pharmacokinetic properties. Future research directions may include structure-activity relationship (SAR) studies to enhance its biological potency and reduce potential off-target effects. Collaborative efforts between academia and industry will be crucial to translate these findings into practical applications.

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Amadis Chemical Company Limited
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